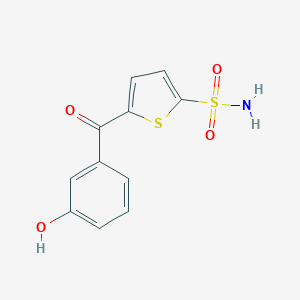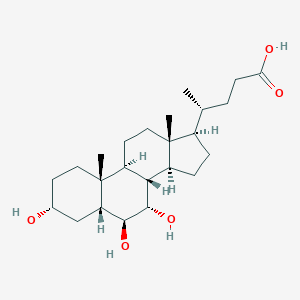
(R)-N'-Nitrosonornicotine
Descripción general
Descripción
®-N’-Nitrosonornicotine is a nitrosamine compound derived from nicotine. It is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products and tobacco smoke. These compounds are of significant interest due to their carcinogenic properties. ®-N’-Nitrosonornicotine is particularly notable for its role in the development of tobacco-related cancers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N’-Nitrosonornicotine typically involves the nitrosation of nornicotine. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is generally conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of ®-N’-Nitrosonornicotine may involve large-scale nitrosation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: ®-N’-Nitrosonornicotine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ®-N’-Nitrosonornicotine to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitroso group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
®-N’-Nitrosonornicotine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Researchers investigate its role in biological systems, particularly its interaction with DNA and proteins.
Medicine: Studies focus on its carcinogenic properties and its potential role in cancer development.
Industry: It is used in the development of analytical methods for detecting nitrosamines in tobacco products.
Mecanismo De Acción
The carcinogenic effects of ®-N’-Nitrosonornicotine are primarily due to its ability to form DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that can bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include various DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes.
Comparación Con Compuestos Similares
N’-Nitrosonornicotine: The non-chiral form of the compound.
N’-Nitrosoanatabine: Another tobacco-specific nitrosamine.
N’-Nitrosoanabasine: Similar in structure and also found in tobacco.
Uniqueness: ®-N’-Nitrosonornicotine is unique due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its presence in tobacco products and its potent carcinogenic properties make it a compound of significant concern in public health.
This detailed overview provides a comprehensive understanding of ®-N’-Nitrosonornicotine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210619 | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61601-78-3 | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)
